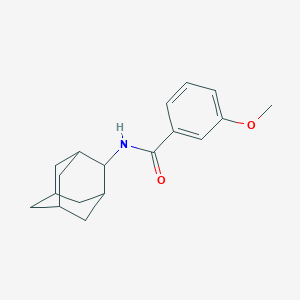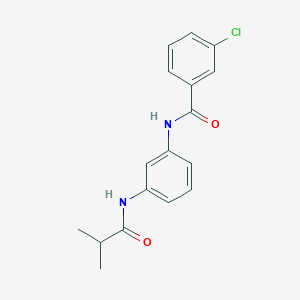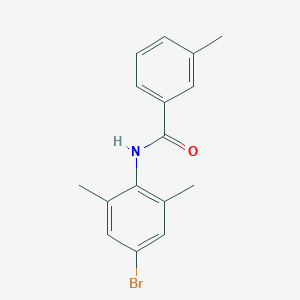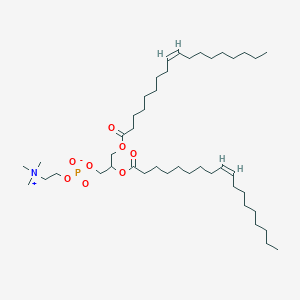
N-(2-adamantyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-adamantyl)-3-methoxybenzamide, also known as Bromantane, is a synthetic compound that belongs to the class of adamantane derivatives. It was first synthesized in the late 1980s in Russia and has since been used as an adaptogen, nootropic, and performance-enhancing drug.
作用機序
The exact mechanism of action of N-(2-adamantyl)-3-methoxybenzamide is not fully understood. However, it is believed to work by increasing the levels of dopamine and serotonin in the brain. It also has an effect on the GABAergic system, which is involved in the regulation of anxiety and stress.
生化学的および生理学的効果
N-(2-adamantyl)-3-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. It has also been shown to have an effect on the GABAergic system, which can reduce anxiety and stress.
実験室実験の利点と制限
N-(2-adamantyl)-3-methoxybenzamide has a number of advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It also has a low toxicity profile, making it safe for use in animal studies. However, its potential therapeutic effects are still being studied, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are a number of future directions for research on N-(2-adamantyl)-3-methoxybenzamide. One area of interest is its potential to treat neurodegenerative disorders such as Parkinson's disease. Another area of interest is its potential to improve cognitive function and memory in healthy individuals. Further studies are also needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of N-(2-adamantyl)-3-methoxybenzamide involves the reaction of 2-aminoadamantane with 3-methoxybenzoyl chloride in the presence of a base. The reaction yields N-(2-adamantyl)-3-methoxybenzamide, which is then purified and crystallized to obtain the final product.
科学的研究の応用
N-(2-adamantyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic effects. It has been shown to have a positive effect on the central nervous system, improving cognitive function, memory, and attention. It has also been studied for its potential to treat depression, anxiety, and neurodegenerative disorders such as Parkinson's disease.
特性
製品名 |
N-(2-adamantyl)-3-methoxybenzamide |
|---|---|
分子式 |
C18H23NO2 |
分子量 |
285.4 g/mol |
IUPAC名 |
N-(2-adamantyl)-3-methoxybenzamide |
InChI |
InChI=1S/C18H23NO2/c1-21-16-4-2-3-13(10-16)18(20)19-17-14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15,17H,5-9H2,1H3,(H,19,20) |
InChIキー |
FRJQIYNRZMEPLI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)



![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)


![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)


![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B238771.png)